molecular formula C13H14ClNO3 B14588423 2-Butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride CAS No. 61545-85-5

2-Butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride

Cat. No.: B14588423
CAS No.: 61545-85-5
M. Wt: 267.71 g/mol
InChI Key: GYPDHFXRQMZCGW-UHFFFAOYSA-N
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Description

2-Butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride is a chemical compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by its butyl group at the 2-position, a keto group at the 3-position, and a carbonyl chloride group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride typically involves the reaction of 2-aminophenols with 2-bromoalkanoates. The process begins with the O-alkylation of 2-aminophenols using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form an acyclic intermediate. This intermediate then undergoes an intermolecular amidation reaction to yield the desired benzoxazine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the carbonyl chloride group under mild conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzoxazine ring.

    Reduction: Hydroxylated benzoxazine derivatives.

    Substitution: Substituted benzoxazine compounds with various functional groups.

Scientific Research Applications

2-Butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and carbonyl chloride group differentiates it from other benzoxazine derivatives, making it a valuable compound for various applications.

Properties

CAS No.

61545-85-5

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

2-butyl-3-oxo-4H-1,4-benzoxazine-7-carbonyl chloride

InChI

InChI=1S/C13H14ClNO3/c1-2-3-4-10-13(17)15-9-6-5-8(12(14)16)7-11(9)18-10/h5-7,10H,2-4H2,1H3,(H,15,17)

InChI Key

GYPDHFXRQMZCGW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)NC2=C(O1)C=C(C=C2)C(=O)Cl

Origin of Product

United States

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